Dehydroeburicoic acid monoacetate

Descripción

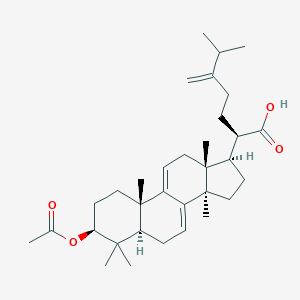

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHCPTDPDUADTK-DLCVLMBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydroeburicoic Acid Monoacetate: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeburicoic acid monoacetate, a lanostane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of the relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of dehydroeburicoic acid monoacetate is the fungus Wolfiporia cocos (formerly known as Poria cocos).[1] This wood-decay fungus, commonly used in traditional Chinese medicine, is a rich reservoir of various bioactive triterpenoids. Dehydroeburicoic acid monoacetate is found within the sclerotium of the fungus, which is the dense, dormant mycelial mass.

Isolation and Purification of Dehydroeburicoic Acid Monoacetate

The isolation of dehydroeburicoic acid monoacetate from Wolfiporia cocos involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of lanostane (B1242432) triterpenoids from this fungal source.

Experimental Protocol: Isolation and Purification

2.1.1. Materials and Equipment

-

Dried and pulverized sclerotium of Wolfiporia cocos

-

Ethanol (B145695) (75% and 95%)

-

Silica (B1680970) gel (70-230 mesh and 200-300 mesh)

-

Reversed-phase C18 silica gel

-

Rotary evaporator

-

Column chromatography apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Analytical thin-layer chromatography (TLC) plates

2.1.2. Step-by-Step Procedure

-

Extraction:

-

The dried and pulverized sclerotium of W. cocos (10 kg) is subjected to reflux extraction with 75% ethanol for 3 hours. This process is repeated three times to ensure exhaustive extraction of the triterpenoids.[2][3]

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is adsorbed onto silica gel (200-300 mesh).

-

The adsorbed extract is then subjected to silica gel column chromatography (70-230 mesh).

-

A gradient elution is performed using a solvent system of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol (e.g., CH₂Cl₂:MeOH, 97:3; 96:4; 90:10, and finally 100% MeOH).[3]

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

-

-

Purification:

-

The combined fractions rich in the target compound are further purified using reversed-phase C18 column chromatography.

-

The column is eluted with a methanol-water solvent system, with the methanol concentration being adjusted to achieve optimal separation.

-

Final purification is achieved by preparative HPLC on a C18 column to yield dehydroeburicoic acid monoacetate of high purity.

-

Data Presentation: Purity

The purity of the isolated dehydroeburicoic acid monoacetate can be determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers of this compound report purities in the range of 95-99%.[1]

| Compound | Purity (%) | Analytical Method |

| Dehydroeburicoic acid monoacetate | 95-99 | HPLC-DAD or HPLC-ELSD |

Biological Activity and Signaling Pathway

While studies on the specific signaling pathways of dehydroeburicoic acid monoacetate are limited, extensive research has been conducted on its non-acetylated counterpart, dehydroeburicoic acid (DEA). DEA has been identified as a dual inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[4][5] This dual inhibition leads to the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.

The Keap1-Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, the interaction between Keap1 and Nrf2 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Dehydroeburicoic acid has been shown to directly engage Keap1, disrupting the Keap1-Nrf2 complex.[4] Additionally, DEA inhibits GSK3β, a kinase that promotes the degradation of Nrf2.[4] The inhibition of both Keap1 and GSK3β by DEA leads to a robust accumulation and activation of Nrf2, resulting in the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Given the structural similarity, it is plausible that dehydroeburicoic acid monoacetate may exert its biological effects through a similar mechanism of action on the Keap1-Nrf2-ARE pathway. Further research is warranted to confirm this hypothesis.

Visualization of the Signaling Pathway

Caption: Signaling pathway of Dehydroeburicoic Acid (DEA).

Experimental Workflow Visualization

Caption: Isolation workflow for dehydroeburicoic acid monoacetate.

Conclusion

Dehydroeburicoic acid monoacetate, a lanostane triterpenoid from Wolfiporia cocos, represents a promising natural product for further pharmacological investigation. The detailed isolation protocol and understanding of the potential mechanism of action through the Keap1-Nrf2-ARE signaling pathway, as elucidated through studies of its deacetylated form, provide a solid foundation for future research. This guide serves as a technical resource to facilitate the exploration of this compound's therapeutic potential.

References

- 1. CAS 77035-42-8 | Dehydroeburicoic acid monoacetate [phytopurify.com]

- 2. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeburicoic Acid Monoacetate: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for dehydroeburicoic acid monoacetate, a lanostane-type triterpenoid (B12794562) isolated from fungi such as Poria cocos. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile

-

Compound Name: Dehydroeburicoic acid monoacetate

-

Synonyms: 3-O-Acetyldehydroeburicoic acid

-

CAS Number: 77035-42-8[1]

-

Molecular Formula: C₃₃H₅₀O₄[1]

-

Molecular Weight: 510.75 g/mol [1]

-

Botanical Source: Poria cocos (syn. Wolfiporia cocos) and other fungi[1]

-

Compound Type: Triterpenoid

Spectroscopic Data

While a complete, publicly available dataset for dehydroeburicoic acid monoacetate is not readily found, the following tables represent the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data. These are based on the analysis of the parent compound, dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3 | ~4.5 | m |

| 7 | ~5.4 | br d |

| 11 | ~5.6 | br d |

| 24(28) | ~4.7, ~4.6 | br s, br s |

| Acetyl-CH₃ | ~2.05 | s |

| Methyls (various) | 0.6 - 1.2 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dehydroeburicoic Acid Monoacetate (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | ~35.5 |

| 2 | ~27.8 |

| 3 | ~80.9 |

| 4 | ~38.9 |

| 5 | ~50.5 |

| 6 | ~24.2 |

| 7 | ~119.8 |

| 8 | ~145.3 |

| 9 | ~140.8 |

| 10 | ~37.1 |

| 11 | ~116.5 |

| 12 | ~39.5 |

| 13 | ~44.0 |

| 14 | ~49.8 |

| 15 | ~32.1 |

| 16 | ~28.3 |

| 17 | ~51.2 |

| 18 | ~16.0 |

| 19 | ~18.3 |

| 20 | ~36.2 |

| 21 | ~180.1 |

| 22 | ~33.9 |

| 23 | ~29.7 |

| 24 | ~156.4 |

| 25 | ~33.8 |

| 26 | ~21.9 |

| 27 | ~22.0 |

| 28 | ~106.1 |

| 29 | ~28.0 |

| 30 | ~15.8 |

| 31 | ~24.8 |

| Acetyl-C=O | ~171.0 |

| Acetyl-CH₃ | ~21.3 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dehydroeburicoic Acid Monoacetate

| Ion | Observed m/z |

| [M+H]⁺ | 511.3782 |

| [M+Na]⁺ | 533.3601 |

| [M-H]⁻ | 509.3630 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically involved in the isolation and characterization of dehydroeburicoic acid monoacetate from its natural source.

Isolation and Purification

-

Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction, including dehydroeburicoic acid monoacetate, is typically found in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often performed on a preparative HPLC system with a C18 column, using a mobile phase such as methanol-water or acetonitrile-water.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A purified sample of dehydroeburicoic acid monoacetate (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired. 2D NMR experiments are performed using standard pulse programs provided by the instrument manufacturer.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Visualizations

The following diagrams illustrate the general workflow for the characterization of dehydroeburicoic acid monoacetate and a potential signaling pathway for the parent compound, dehydroeburicoic acid.

References

In vitro biological activity of Dehydroeburicoic acid monoacetate

An In-Depth Technical Guide on the In Vitro Biological Activity of Dehydroeburicoic Acid and Its Monoacetate Derivative

Introduction

Dehydroeburicoic acid is a lanostane-type triterpenoid (B12794562) primarily isolated from medicinal fungi such as Antrodia cinnamomea (synonymous with Antrodia camphorata) and Poria cocos.[1][2] This class of compounds has garnered significant scientific interest due to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] While the user's query specifically requests information on Dehydroeburicoic acid monoacetate, the available scientific literature predominantly focuses on its parent compound, Dehydroeburicoic acid (DEA). This guide provides a comprehensive overview of the in vitro biological activities of DEA, with references to its monoacetate form where data is available. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Quantitative Biological Activity Data

The in vitro efficacy of Dehydroeburicoic acid (DEA) and its derivatives has been quantified across various biological assays. The following tables summarize the key findings.

Table 1.1: Enzyme Inhibition and Receptor Interaction

| Compound | Target | Assay Type | Metric | Value | Reference |

| Dehydroeburicoic Acid (DEA) | Keap1-Nrf2 Protein-Protein Interaction | Fluorescence Polarization | EC₅₀ | 14.1 µM | [2] |

| Dehydroeburicoic Acid (DEA) | Glycogen Synthase Kinase 3β (GSK3β) | Luminescent Kinase Assay | EC₅₀ | 8.0 ± 0.7 µM | [2] |

| Dehydroeburicoic Acid (DEA) | Topoisomerase II | In vitro enzyme assay | - | Inhibitory Activity | [3][4] |

Table 1.2: Cytotoxic and Anti-proliferative Activity

| Compound | Cell Line | Assay Type | Metric | Value | Reference |

| Dehydroeburicoic acid monoacetate | Lung Adenocarcinoma (A549) | Cytotoxicity Assay | IC₅₀ | 63.6 µM to 171.0 µM | [5] |

| Dehydroeburicoic Acid (DEA) | Leukemia (HL-60) | Cytotoxicity Assay | - | Most potent cytotoxic component among 5 tested triterpenoids | [3][4] |

| Dehydroeburicoic Acid (DEA) | Normal Human Liver (LO2) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |

| Dehydroeburicoic Acid (DEA) | Human Embryonic Kidney (HEK 293T) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |

| Dehydroeburicoic Acid (DEA) | Hepatocellular Carcinoma (HepG2) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |

Key Signaling Pathways

Dehydroeburicoic acid exerts its biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified involve the activation of the Nrf2 antioxidant response and the induction of apoptosis in cancer cells.

Keap1-Nrf2 and GSK3β Dual Inhibition Pathway

Dehydroeburicoic acid has been identified as a dual inhibitor that enhances the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] It achieves this through two distinct mechanisms:

-

Inhibition of Keap1-Nrf2 Interaction: DEA disrupts the protein-protein interaction between Keap1 and Nrf2.[2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, DEA allows Nrf2 to accumulate.[2]

-

Inhibition of GSK3β: DEA also inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that can independently promote Nrf2 degradation.[2][6]

The accumulation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like HO-1 and NQO1.[2] This dual-inhibition mechanism provides a robust activation of the cellular antioxidant defense system, which is particularly relevant in pathologies like alcoholic liver disease (ALD).[2][6]

Apoptosis Induction in Cancer Cells

In the context of oncology, Dehydroeburicoic acid has been shown to be the most potent cytotoxic component among several triterpenoids isolated from A. camphorata, particularly against leukemia cells (HL-60).[3][4] Its mechanism involves the induction of DNA damage, which triggers an apoptotic cascade.[3][4] This is characterized by the phosphorylation of H2A.X and Chk2, activation of caspase-3, and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[3] Furthermore, DEA has been found to inhibit topoisomerase II, an enzyme crucial for DNA replication, which contributes to its anticancer effects.[4]

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the biological activity of Dehydroeburicoic acid.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cells (e.g., LO2, HEK 293T, HepG2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DEA from 0-100 µM).[2] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Keap1-Nrf2 Protein-Protein Interaction (Fluorescence Polarization Assay)

This assay is used to identify inhibitors of the Keap1-Nrf2 interaction in a high-throughput format.

Methodology:

-

Principle: A fluorescently labeled peptide derived from the Nrf2 protein (containing the ETGE motif) is used as a tracer. When this small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the larger Keap1 protein, its tumbling slows significantly, leading to high FP.

-

Reaction Setup: The reaction is set up in a microplate format. Each well contains the Keap1 protein, the fluorescent Nrf2 peptide tracer, and the test compound (DEA).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Analysis: A decrease in the FP signal indicates that the test compound has displaced the fluorescent tracer from Keap1, signifying inhibition of the protein-protein interaction. Data is often plotted as a dose-response curve to calculate an EC₅₀ value.[2]

GSK3β Kinase Activity (Luminescent Kinase Assay)

This assay measures the activity of the GSK3β enzyme and its inhibition by test compounds.

Methodology:

-

Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.

-

Reaction Setup: The assay is performed in a 384-well plate.[2] Each well contains the GSK3β enzyme, its specific substrate, ATP, and the test inhibitor (DEA).[2]

-

Kinase Reaction: The plate is incubated to allow the enzyme to phosphorylate its substrate, consuming ATP in the process.

-

ATP Detection: A detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

-

Measurement: The intensity of the luminescent signal is measured with a luminometer.

-

Analysis: A higher luminescent signal corresponds to more ATP remaining, indicating lower kinase activity (i.e., greater inhibition). An EC₅₀ value can be determined from a dose-response curve.[2]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as Nrf2, HO-1, iNOS, and COX-2.[2][7]

Methodology:

-

Protein Extraction: Cells are treated as required, then lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and typically normalized to a loading control protein (e.g., β-actin).

References

- 1. CAS 77035-42-8 | Dehydroeburicoic acid monoacetate [phytopurify.com]

- 2. mdpi.com [mdpi.com]

- 3. Antileukemia component, dehydroeburicoic acid from Antrodia camphorata induces DNA damage and apoptosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeburicoic Acid: A Technical Guide on the Core Mechanisms of Action

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific literature on the mechanism of action of dehydroeburicoic acid. The user's original query specified "dehydroeburicoic acid monoacetate." However, published research predominantly focuses on its parent compound, dehydroeburicoic acid (DEA). While the monoacetate form is commercially available for research, specific mechanism-of-action studies for it are not prevalent in the current literature. The biological activities of the monoacetate form are likely related to those of DEA, which is detailed herein.

Introduction

Dehydroeburicoic acid (DEA) is a lanostane-type triterpenoid (B12794562) found in several species of fungi, most notably Antrodia cinnamomea (also known as Antrodia camphorata or Taiwanofungus camphoratus) and Wolfiporia cocos.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Anticancer and Pro-Apoptotic Mechanisms

Dehydroeburicoic acid has been identified as a potent cytotoxic agent against various cancer cell lines, particularly leukemia.[3] Its anticancer effects are multifaceted, involving the induction of DNA damage, apoptosis, and cell cycle arrest.

1.1 Signaling Pathways

DEA exerts its antileukemia effects by targeting fundamental cellular processes. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[3] This inhibition leads to DNA damage, which is evidenced by the phosphorylation of H2A.X (a marker for DNA double-strand breaks) and the activation of Checkpoint Kinase 2 (Chk2).[3]

The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[3] Furthermore, DEA can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[3]

1.2 Quantitative Data

The efficacy of DEA has been demonstrated in both in vitro and in vivo models.

| Experimental Model | Cell Line | Key Findings | Reference |

| In Vivo Xenograft | HL-60 (Leukemia) | Marked decrease in tumor weight and size. | [3] |

| In Vitro Cytotoxicity | Various | Identified as the most potent cytotoxic component among five major triterpenoids from Antrodia camphorata. | [3] |

1.3 Experimental Protocols

1.3.1 Apoptosis Analysis by Flow Cytometry This protocol is used to quantify the extent of apoptosis induced by DEA using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment: Seed cells (e.g., HL-60) at a density of ~1 x 106 cells/mL and treat with various concentrations of DEA for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold Phosphate Buffered Saline (PBS).[4]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).[4][5]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[4][6]

1.3.2 Western Blot for Apoptosis Markers

-

Protein Extraction: After treatment with DEA, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[7]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]

-

Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Hepatoprotective and Antioxidant Mechanisms

DEA exhibits significant protective effects against liver injury, particularly in the context of alcoholic liver disease (ALD) and nonalcoholic fatty liver disease (NAFLD).[1][8] The core of this mechanism is the activation of the Nrf2 antioxidant response pathway.

2.1 Signaling Pathways

DEA functions as a dual inhibitor, targeting two key negative regulators of Nuclear factor erythroid 2-related factor 2 (Nrf2):

-

Keap1-Nrf2 Interaction: DEA directly engages with Kelch-like ECH-associated protein 1 (Keap1), disrupting its interaction with Nrf2. Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. By inhibiting this interaction, DEA stabilizes Nrf2 in the cytoplasm.[1]

-

GSK3β Inhibition: DEA inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that promotes the nuclear exclusion and degradation of Nrf2 in a Keap1-independent manner.[1]

The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Superoxide (B77818) Dismutase 2 (SOD2).[1][9] This cascade ultimately reduces reactive oxygen species (ROS), restores mitochondrial function, and protects hepatocytes from oxidative damage.[1][9]

2.2 Quantitative Data

| Assay | Cell Line | Treatment | Result | Reference |

| Co-Immunoprecipitation | LO2 | 10 µM DEA for 8h | 45% reduction of Keap1 co-precipitated with Nrf2 | [1] |

| ROS Detection | LO2 (EtOH-induced) | DEA | Significant reduction in ROS levels | [1] |

| Gene Expression (RT-qPCR) | LO2 (EtOH-induced) | DEA | Upregulation of SOD2, NQO1, HO-1, Nrf1, PGC-1α mRNA levels | [1] |

| ALDH2 Activity | NAFLD Mouse Model | DEA | Dose-dependent elevation of ALDH2 activity | [8] |

2.3 Experimental Protocols

2.3.1 Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

-

Cell Lysis: Treat LO2 cells with DEA. Harvest and lyse the cells in a non-denaturing IP lysis buffer on ice.[10][11]

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to minimize non-specific binding.[12]

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against Nrf2 to the supernatant and incubate overnight at 4°C with gentle rotation.[13]

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.[11]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot using a primary antibody against Keap1 to detect the co-precipitated protein.[13]

2.3.2 Western Blot for Nrf2 Nuclear Translocation

-

Cell Fractionation: Following DEA treatment, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Kit).[7][14]

-

Protein Analysis: Measure protein concentrations for both fractions. Perform SDS-PAGE and Western blotting as described in section 1.3.2.

-

Antibody Probing: Probe separate membranes with a primary antibody against Nrf2.[15] Use Histone H3 as a nuclear marker and loading control, and β-actin or GAPDH as a cytoplasmic marker and loading control.[7][16]

-

Analysis: Compare the intensity of the Nrf2 band in the nuclear fraction between treated and untreated samples to determine the extent of translocation.[16]

Anti-inflammatory Mechanisms

DEA demonstrates potent anti-inflammatory properties in various models of acute inflammation and hepatic injury.[17][18]

3.1 Signaling Pathways

The anti-inflammatory effects of DEA are primarily mediated by the downregulation of key pro-inflammatory enzymes and cytokines. In response to inflammatory stimuli like carrageenan or toxins such as carbon tetrachloride (CCl4), cells upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. DEA treatment significantly suppresses the expression of both iNOS and COX-2.[17][18]

Furthermore, DEA reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17] Concurrently, it boosts the cellular antioxidant defense system by increasing the activity of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[17][18]

3.2 Quantitative Data

| Experimental Model | Key Findings | Reference |

| Carrageenan-induced Paw Edema (Mice) | Significant decrease in paw edema at 4th and 5th hour. | [2][17] |

| Carrageenan-induced Paw Edema (Mice) | Significant attenuation of MDA, NO, TNF-α, and IL-1β levels in paw and serum. | [17] |

| CCl4-induced Acute Hepatic Injury (Mice) | Prevention of AST and ALT elevation. Decreased NO and TNF-α production. | [18] |

3.3 Experimental Protocols

3.3.1 Carrageenan-Induced Paw Edema in Rodents

-

Animal Grouping: Randomly divide mice or rats into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and DEA-treated groups (various doses).

-

Compound Administration: Administer DEA or control substances intraperitoneally (i.p.) or orally 30-60 minutes before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw of each animal.[19]

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (time 0) and at regular intervals (e.g., every hour for 5 hours) post-carrageenan injection.[19]

-

Analysis: Calculate the increase in paw volume and the percentage of inhibition of edema for the treated groups compared to the vehicle control group. At the end of the experiment, paw tissue and serum can be collected for biochemical analysis (cytokines, iNOS, COX-2).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 8. Antrodia cinnamomea and its compound dehydroeburicoic acid attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. mdpi.com [mdpi.com]

- 13. Co-Immunoprecipitation (Co-IP) assay [bio-protocol.org]

- 14. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hepatoprotective effects of eburicoic acid and dehydroeburicoic acid from Antrodia camphorata in a mouse model of acute hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

Dehydroeburicoic Acid Monoacetate: An Analysis of Potential Therapeutic Targets

Disclaimer: Scientific literature extensively details the therapeutic potential of Dehydroeburicoic Acid (DEA), the parent compound of Dehydroeburicoic Acid Monoacetate. However, there is a significant lack of specific research on the monoacetate form. This guide, therefore, focuses on the established therapeutic targets and mechanisms of DEA, providing a foundational understanding that may inform future research into its monoacetate derivative. The potential influence of the monoacetate group on the activity of DEA, based on general principles of triterpenoid (B12794562) chemistry, is also discussed.

Executive Summary

Dehydroeburicoic acid (DEA), a lanostane (B1242432) triterpenoid, has emerged as a promising therapeutic agent with a multi-target profile. Extensive research has identified its significant role in cellular defense mechanisms against oxidative stress and inflammation, as well as in metabolic regulation. Key therapeutic targets of DEA include the Keap1-Nrf2 protein-protein interaction, Glycogen Synthase Kinase 3β (GSK3β), and Aldehyde Dehydrogenase 2 (ALDH2). Through modulation of these targets, DEA exhibits potent antioxidant, anti-inflammatory, and hepatoprotective effects. Furthermore, it has demonstrated potential in the management of metabolic disorders by influencing the AMPK/PPARα and Akt/GLUT4 signaling pathways. While the specific biological activities of Dehydroeburicoic Acid Monoacetate remain uncharacterized, the addition of an acetate (B1210297) group may alter its pharmacokinetic and pharmacodynamic properties.

Therapeutic Targets of Dehydroeburicoic Acid (DEA)

The therapeutic potential of DEA stems from its ability to interact with multiple key signaling molecules. The primary and most well-documented targets are detailed below.

Dual Inhibition of Keap1-Nrf2 Interaction and GSK3β

DEA has been identified as a dual inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β)[1][2].

-

Keap1-Nrf2 Pathway: Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. This process suppresses the antioxidant response. DEA disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1)[1].

-

GSK3β Pathway: Independently of Keap1, GSK3β can phosphorylate Nrf2, which also promotes its degradation. DEA inhibits GSK3β, further preventing Nrf2 degradation and enhancing its nuclear accumulation and activity[1][2]. This dual-action mechanism makes DEA a robust activator of the Nrf2 antioxidant pathway, offering protection against oxidative stress-related conditions such as alcoholic liver disease[1][2].

Upregulation of Aldehyde Dehydrogenase 2 (ALDH2)

DEA has been shown to upregulate the expression and activity of Aldehyde Dehydrogenase 2 (ALDH2). ALDH2 is a critical enzyme in the detoxification of harmful aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation and contribute to cellular damage in conditions like non-alcoholic fatty liver disease (NAFLD) and alcoholic fatty liver disease (AFLD). By enhancing ALDH2 activity, DEA facilitates the clearance of these toxic aldehydes, thereby reducing oxidative stress and inflammation in the liver.

Modulation of Metabolic Pathways

DEA has also been implicated in the regulation of glucose and lipid metabolism, suggesting its potential in treating metabolic disorders.

-

AMPK and PPARα Activation: Studies have shown that DEA treatment can enhance the phosphorylation of AMP-activated protein kinase (AMPK) in both the liver and skeletal muscle[3]. Activated AMPK plays a central role in cellular energy homeostasis. It promotes fatty acid oxidation by upregulating Peroxisome Proliferator-Activated Receptor α (PPARα) and its target gene, Carnitine Palmitoyltransferase 1A (CPT1A)[3].

-

Akt/GLUT4 Signaling: In the context of glucose metabolism, DEA has been found to increase the membrane levels of Glucose Transporter 4 (GLUT4) and the phosphorylation of Akt (also known as Protein Kinase B)[3]. The Akt signaling pathway is a key regulator of insulin-mediated glucose uptake. By promoting the translocation of GLUT4 to the cell membrane, DEA can enhance glucose uptake into cells, thereby contributing to lower blood glucose levels[3].

Quantitative Data on Dehydroeburicoic Acid (DEA) Activity

The following tables summarize the reported quantitative data for the biological activities of Dehydroeburicoic Acid.

| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Keap1-Nrf2 PPI Inhibition | In vitro Fluorescence Polarization Assay | IC50: 12.5 µM | Inhibition of Keap1-Nrf2 protein-protein interaction | [1] |

| GSK3β Inhibition | In vitro Kinase Assay | IC50: 8.7 µM | Inhibition of GSK3β kinase activity | [1] |

| Nrf2 Nuclear Translocation | LO2 cells | 10 µM | Significant increase in nuclear Nrf2 levels | [1] |

| HO-1 Expression | LO2 cells | 10 µM | ~3-fold increase in HO-1 protein expression | [1] |

| NQO1 Expression | LO2 cells | 10 µM | ~2.5-fold increase in NQO1 protein expression | [1] |

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Blood Glucose Reduction | High-Fat Diet-fed mice | 10, 20, 40 mg/kg | 34.2% - 43.4% reduction | [3] |

| ALDH2 Activity | MCD diet-induced NAFLD mice | Dose-dependent | Increased ALDH2 activity and reduced 4-HNE levels |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: DEA-mediated activation of the Nrf2 antioxidant pathway.

Caption: DEA's influence on glucose and lipid metabolism pathways.

Experimental Workflow

Caption: A generalized experimental workflow for investigating DEA's mechanism of action.

Dehydroeburicoic Acid Monoacetate: Potential Implications of Acetylation

While no specific data exists for Dehydroeburicoic Acid Monoacetate, the acetylation of triterpenoids is a common modification, both naturally occurring and synthetic, that can significantly alter their biological profile. Acetylation, the addition of an acetyl group (-COCH3), typically at a hydroxyl (-OH) group, can influence a molecule's properties in several ways:

-

Increased Lipophilicity: The acetyl group is less polar than the hydroxyl group it replaces. This increase in lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved oral bioavailability and cellular uptake.

-

Altered Receptor Binding: The size, shape, and electronic properties of the acetylated molecule are different from the parent compound. This can lead to altered binding affinity and selectivity for its protein targets. The effect can be an enhancement, reduction, or even a complete change in activity. For instance, acetylation of some triterpenes has been shown to enhance their anticancer activity[1].

-

Modified Metabolism: The acetate group can be subject to hydrolysis by esterase enzymes in the body, potentially converting the monoacetate back into the parent DEA. In this scenario, Dehydroeburicoic Acid Monoacetate could act as a prodrug of DEA, with a potentially different absorption, distribution, metabolism, and excretion (ADME) profile.

Given these considerations, it is plausible that Dehydroeburicoic Acid Monoacetate may exhibit a similar range of biological activities as DEA, but with a different potency or pharmacokinetic profile. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

Keap1-Nrf2 Fluorescence Polarization (FP) Assay

Objective: To quantify the inhibitory effect of a compound on the protein-protein interaction between Keap1 and Nrf2.

Principle: A fluorescently labeled Nrf2 peptide is used. In the absence of an inhibitor, this peptide binds to the larger Keap1 protein, resulting in a high FP signal. An effective inhibitor will disrupt this binding, causing the small, fluorescently labeled peptide to tumble more rapidly in solution, leading to a decrease in the FP signal.

Materials:

-

Recombinant human Keap1 protein

-

Fluorescein-labeled Nrf2 peptide (e.g., FITC-DEETGEFL)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

-

384-well black, flat-bottom plates

-

Test compound (Dehydroeburicoic Acid) dissolved in DMSO

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the assay plate, add 10 µL of assay buffer.

-

Add 0.1 µL of the test compound dilutions to the wells.

-

Add 5 µL of the Keap1 protein solution (final concentration, e.g., 50 nM).

-

Add 5 µL of the FITC-Nrf2 peptide solution (final concentration, e.g., 10 nM).

-

Mix gently and incubate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Nrf2, HO-1, and NQO1

Objective: To determine the effect of a compound on the protein expression levels of Nrf2 and its downstream targets.

Materials:

-

Cell line (e.g., human liver cell line LO2)

-

Cell culture medium and supplements

-

Test compound (Dehydroeburicoic Acid)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Conclusion and Future Directions

Dehydroeburicoic acid is a compelling natural product with a well-defined, multi-target mechanism of action centered on the activation of the Nrf2 antioxidant pathway and modulation of key metabolic regulators. Its potential in treating oxidative stress-driven diseases like alcoholic and non-alcoholic fatty liver disease, as well as metabolic syndrome, is strongly supported by preclinical data.

The therapeutic potential of Dehydroeburicoic Acid Monoacetate , however, remains an open question. Future research should prioritize the direct investigation of this derivative to determine if the addition of the monoacetate group enhances or alters the therapeutic profile of the parent compound. Key research areas should include:

-

Comparative studies directly comparing the efficacy of DEA and its monoacetate in in vitro and in vivo models of relevant diseases.

-

Pharmacokinetic studies to determine the ADME properties of the monoacetate and whether it acts as a prodrug.

-

Target engagement assays to confirm if the monoacetate retains the ability to inhibit the Keap1-Nrf2 interaction and GSK3β activity.

Such studies will be crucial to elucidate the specific therapeutic potential of Dehydroeburicoic Acid Monoacetate and to determine its viability as a drug development candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroeburicoic Acid from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-DAD Analysis of Dehydroeburicoic Acid Monoacetate

Introduction

Dehydroeburicoic acid monoacetate is a lanostane (B1242432) triterpenoid (B12794562) found in various fungi, such as Poria cocos.[1][2] Triterpenoids are a class of naturally occurring compounds with a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry.[3] Accurate and reliable analytical methods are essential for the quantification and quality control of these compounds. This application note describes a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of dehydroeburicoic acid monoacetate.

Principle

The method utilizes reversed-phase chromatography to separate dehydroeburicoic acid monoacetate from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the effective separation of the analyte. The Diode-Array Detector (DAD) is used for detection and quantification. Triterpenoids often lack strong chromophores, necessitating detection at low UV wavelengths, typically around 200-210 nm.[4]

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

-

Reagents:

-

Dehydroeburicoic acid monoacetate reference standard (>95% purity)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of dehydroeburicoic acid monoacetate reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.

3. Sample Preparation

-

Extraction from Fungal Matrix (Example):

-

Weigh 1.0 g of the powdered fungal material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

4. HPLC-DAD Conditions

The chromatographic conditions are summarized in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min, 70-80% B; 10-25 min, 80-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery) | 98.0 - 102.0% |

| Retention Time | Approximately 18.5 min |

Visualizations

Caption: Experimental workflow for HPLC-DAD analysis.

Caption: Logical relationship of the analytical method.

References

- 1. CAS 77035-42-8 | Dehydroeburicoic acid monoacetate [phytopurify.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development and Validation of the UPLC-DAD Methodology for the Detection of Triterpenoids and Phytosterols in Fruit Samples of Vaccinium macrocarpon Aiton and Vaccinium oxycoccos L - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Dehydroeburicoic Acid Monoacetate in Fungal Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid monoacetate is a significant lanostane-type triterpenoid (B12794562) found in various medicinal fungi, most notably from the sclerotium of Poria cocos (Wolfiporia cocos). This compound and its derivatives have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Accurate and precise quantification of Dehydroeburicoic acid monoacetate in fungal extracts is paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed application notes and standardized protocols for the quantitative analysis of Dehydroeburicoic acid monoacetate in fungal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as an alternative and complementary analytical technique.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of triterpenoids, including Dehydroeburicoic acid monoacetate, in fungal extracts. These values are based on established methodologies for similar compounds and serve as a benchmark for laboratory implementation.

Table 1: HPLC Method Validation Parameters for Triterpenoid Quantification

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | < 1 ng on-column |

| Limit of Quantitation (LOQ) | < 2 ng on-column |

| Repeatability (RSD) | < 3.5% |

| Stability (48h, RSD) | < 1.5% |

| Average Recovery | 98.0% - 102.5% |

Table 2: qNMR Method Validation Parameters for Triterpenoid Quantification

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.998 |

| Repeatability (RSD) | < 5.0% |

| Reproducibility (RSD) | < 11.5% |

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method for the quantification of Dehydroeburicoic acid monoacetate.

1. Materials and Reagents:

-

Dehydroeburicoic acid monoacetate reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (ultrapure)

-

Phosphoric acid or Formic acid (analytical grade)

-

Fungal extract powder

-

0.45 µm syringe filters

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).

-

Gradient Program: 0-10 min, 51% A; 10-15 min, 51-86% A; 15-25 min, 86-100% A; 25-35 min, 100% A; 35-40 min, 100-51% A; 40-50 min, 51% A.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 243 nm

-

Injection Volume: 10 µL

4. Preparation of Standard Solutions: a. Accurately weigh 10 mg of Dehydroeburicoic acid monoacetate reference standard and dissolve in methanol to make a 1 mg/mL stock solution. b. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5 to 200 µg/mL.

5. Preparation of Fungal Extract Sample: a. Accurately weigh 1.0 g of the dried, powdered fungal material. b. Add 50 mL of 80% ethanol (B145695) and extract using ultrasonication for 60 minutes at 60°C. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

6. Data Analysis and Quantification: a. Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. b. Determine the concentration of Dehydroeburicoic acid monoacetate in the fungal extract sample by interpolating its peak area from the calibration curve. c. The content of Dehydroeburicoic acid monoacetate in the sample is calculated using the following formula: Content (mg/g) = (C × V × D) / W Where:

- C = Concentration from the calibration curve (mg/mL)

- V = Total volume of the extract (mL)

- D = Dilution factor (if any)

- W = Weight of the fungal powder (g)

Protocol 2: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for the absolute quantification of Dehydroeburicoic acid monoacetate using qNMR.

1. Materials and Reagents:

-

Dehydroeburicoic acid monoacetate reference standard (purity ≥ 98%)

-

Internal Standard (IS), e.g., Maleic acid or 1,3,5-trimethoxybenzene (B48636) (purity ≥ 99%)

-

Deuterated solvent (e.g., Methanol-d4)

-

Fungal extract powder

2. Instrumentation:

-

NMR spectrometer (≥ 400 MHz)

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

3. Sample Preparation: a. Reference Standard and Internal Standard Mixture: Accurately weigh about 5 mg of Dehydroeburicoic acid monoacetate and 5 mg of the internal standard. Dissolve them in a known volume (e.g., 1.0 mL) of Methanol-d4. b. Fungal Extract Sample: Accurately weigh about 20 mg of the dried fungal extract and a known amount of the internal standard (e.g., 5 mg). Dissolve the mixture in a known volume (e.g., 1.0 mL) of Methanol-d4. Use ultrasonication to ensure complete dissolution. Centrifuge to remove any insoluble material.

4. NMR Acquisition Parameters:

-

Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative accuracy).

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

5. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate the characteristic, well-resolved signals of both Dehydroeburicoic acid monoacetate and the internal standard. c. The amount of Dehydroeburicoic acid monoacetate is calculated using the following formula: Amount (mg) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × Amount_IS (mg) Where:

- I = Integral value of the signal

- N = Number of protons for the integrated signal

- MW = Molecular weight

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Dehydroeburicoic acid monoacetate.

Signaling Pathway

Dehydroeburicoic acid, a closely related compound to the monoacetate, has been shown to exert its antioxidant effects through the dual inhibition of the Keap1-Nrf2 and GSK3β pathways.[1][2] This mechanism is crucial for its hepatoprotective and anti-inflammatory properties.

Caption: Proposed signaling pathway of Dehydroeburicoic acid.

References

Application Notes and Protocols: Extraction and Purification of Dehydroeburicoic Acid Monoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid monoacetate is a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Wolfiporia cocos (formerly Poria cocos).[1][2] Triterpenoids from this fungus are recognized for a variety of pharmacological activities, making their efficient extraction and purification crucial for research and development. This document provides a detailed protocol for the isolation and purification of Dehydroeburicoic acid monoacetate, synthesized from established methods for lanostane (B1242432) triterpenoid extraction from fungal sources.

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of triterpenoids from Wolfiporia cocos, providing a general expectation for yield and purity.

| Parameter | Value | Source Organism | Notes |

| Starting Material | Dried and pulverized sclerotium | Wolfiporia cocos | The surface layer of the sclerotium is reported to have higher concentrations of triterpenoids.[3] |

| Extraction Solvent | 75% Ethanol (B145695) | Wolfiporia cocos | Reflux extraction is a common method.[1][2] |

| Alternative Extraction | Methanol (B129727) with sonication | Wolfiporia cocos | Ultrasonic treatment at 40°C for 30 minutes has been reported.[3] |

| Typical Yield | Varies (e.g., 120.1 mg of tumulosic acid from 10 kg of starting material) | Wolfiporia cocos | Yield is dependent on the specific triterpenoid and the batch of the fungal material. |

| Purity | >95% (HPLC) | Wolfiporia cocos | Purity is typically determined by High-Performance Liquid Chromatography (HPLC).[2] |

| Analysis Method | HPLC-DAD or HPLC-ELSD | Not specified | These are common methods for the analysis of triterpenoids. |

| Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Not specified | Standard methods for structural elucidation. |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of Dehydroeburicoic acid monoacetate.

I. Extraction of Crude Triterpenoids

-

Preparation of Starting Material:

-

Begin with dried sclerotium of Wolfiporia cocos.

-

Pulverize the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction (Reflux):

-

Place the powdered fungal material in a round-bottom flask.

-

Add 75% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

II. Purification of Dehydroeburicoic Acid Monoacetate

The purification process involves a multi-step chromatographic approach to isolate the target compound from the complex crude extract.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Column Packing: Prepare a silica gel (70-230 mesh) column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or dichloromethane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), starting with a low polarity mixture (e.g., 97:3 CH₂Cl₂:MeOH) and gradually increasing the proportion of methanol.[1][2] Another option is a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Combine fractions that show a similar TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Column: Utilize a reversed-phase C18 column (e.g., 250 mm x 19 mm, 5 µm).[1]

-

Mobile Phase: An isocratic mobile phase of 80-85% methanol in water is often effective for separating lanostane triterpenoids.[1][2]

-

Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 18 mL/min).[1][2]

-

Peak Collection: Monitor the eluate with a UV detector and collect the peaks corresponding to Dehydroeburicoic acid monoacetate.

-

-

Recrystallization (Final Purification):

-

If necessary, further purify the collected fractions by recrystallization.

-

Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Dehydroeburicoic acid monoacetate.

Caption: Workflow for Dehydroeburicoic acid monoacetate extraction and purification.

References

In Vivo Experimental Design Using Dehydroeburicoic Acid Monoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols are primarily based on in vivo studies conducted with the closely related compound, Dehydroeburicoic acid (DEA). Dehydroeburicoic acid monoacetate (DEMA) is the monoacetylated form of DEA. The experimental designs detailed below for DEA can serve as a robust foundation for initiating in vivo studies with DEMA, with the understanding that dose-response relationships and pharmacokinetic profiles may vary.

Application Notes

Dehydroeburicoic acid (DEA), a triterpenoid (B12794562) isolated from Antrodia camphorata, has demonstrated significant therapeutic potential in preclinical in vivo models, particularly in the context of inflammation and liver injury. These notes provide an overview of its established bioactivities and underlying mechanisms, which are anticipated to be relevant for its monoacetylated derivative, DEMA.

Anti-inflammatory Activity

DEA has been shown to possess potent anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing acute inflammation. The primary mechanism of its anti-inflammatory action involves the downregulation of key inflammatory mediators. Specifically, DEA has been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) levels.[1][2] Furthermore, DEA enhances the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), which helps to mitigate oxidative stress associated with inflammation.[1][2]

Hepatoprotective Effects

DEA exhibits significant protective effects against acute liver injury. In animal models of chemically-induced hepatotoxicity, pretreatment with DEA has been shown to prevent the elevation of serum markers of liver damage, namely aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[3][4] The hepatoprotective mechanism is linked to its anti-inflammatory and antioxidant properties, including the reduction of lipid peroxidation in the liver.[3][4]

Mechanism of Action: Keap1-Nrf2 and GSK3β Signaling

Recent studies have elucidated a dual inhibitory role for DEA in modulating cellular stress responses. DEA has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction and glycogen (B147801) synthase kinase 3β (GSK3β). By disrupting the Keap1-Nrf2 interaction, DEA promotes the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. Inhibition of GSK3β further contributes to Nrf2 stabilization and activity. This dual action enhances the expression of downstream antioxidant and cytoprotective genes, conferring protection against oxidative stress-induced cellular damage.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo anti-inflammatory and hepatoprotective effects of DEMA, adapted from studies on DEA.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Materials:

-

Dehydroeburicoic acid monoacetate (DEMA)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg) or Diclofenac Sodium (6 mg/kg)

-

Animal model: Male Wistar or Sprague-Dawley rats (150-250 g) or ICR mice.

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

-

Group 1: Vehicle control (receives vehicle only)

-

Group 2: DEMA-treated (various doses, e.g., 5, 10, 20 mg/kg)

-

Group 3: Positive control (receives Indomethacin or Diclofenac Sodium)

-

-

Compound Administration: Administer DEMA or the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. Administer the vehicle to the control group.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[1][2]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement. Determine the percentage inhibition of edema for the DEMA-treated and positive control groups compared to the vehicle control group.

Biochemical Analysis (Optional):

At the end of the experiment, euthanize the animals and collect the inflamed paw tissue. Homogenize the tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 using ELISA or Western blotting.[1][2]

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity (Hepatoprotective Assay)

This model is used to evaluate the protective effects of compounds against chemically-induced acute liver injury.

Materials:

-

Dehydroeburicoic acid monoacetate (DEMA)

-

Vehicle (e.g., corn oil or saline)

-

Carbon tetrachloride (CCl₄)

-

Positive control: Silymarin (200 mg/kg)

-

Animal model: Male mice (e.g., ICR or C57BL/6)

-

Syringes and needles

-

Equipment for blood collection and serum separation

-

Kits for measuring serum AST and ALT levels

Procedure:

-

Animal Acclimatization: As described in the previous protocol.

-

Grouping: Randomly divide animals into experimental groups (n=8-10 per group):

-

Group 1: Normal control (receives vehicle only)

-

Group 2: CCl₄ control (receives vehicle followed by CCl₄)

-

Group 3: DEMA-treated (various doses, e.g., 5, 10, 20 mg/kg) + CCl₄

-

Group 4: Positive control (receives Silymarin) + CCl₄

-

-

Compound Administration: Administer DEMA or Silymarin intraperitoneally (i.p.) or orally (p.o.) daily for a period of 7 days.[3][4]

-

Induction of Hepatotoxicity: On the 7th day, 1-2 hours after the final dose of DEMA or Silymarin, administer a single intraperitoneal injection of CCl₄ (typically 0.1-0.2 mL/kg, diluted in corn oil).[3][4]

-

Sample Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture or retro-orbital bleeding. Euthanize the animals and collect liver tissue.

-

Serum Analysis: Separate the serum and measure the levels of AST and ALT using commercially available kits.

-

Histopathological Analysis (Optional): Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver histology for signs of necrosis and inflammation.

-

Biochemical Analysis of Liver Tissue (Optional): Homogenize a portion of the liver tissue to measure levels of lipid peroxidation (e.g., malondialdehyde assay) and antioxidant enzymes (SOD, CAT, GPx).[3][4]

Data Presentation

The following tables summarize representative quantitative data from in vivo studies on Dehydroeburicoic acid (DEA). These can be used as a reference for expected outcomes in studies with DEMA.